Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate CAS number
Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate CAS number
An in-depth technical guide on the synthesis, mechanistic behavior, and application of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate requires a deep dive into the steric and electronic nuances of the tetramethylphenyl (durenyl) scaffold. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing field-proven causality for every synthetic choice and downstream application.
While the ethyl ester itself is a highly specialized intermediate, its parent compound—5-(2,3,5,6-tetramethylphenyl)-5-oxovaleric acid (CAS: 719295-43-9) [1]—serves as the foundational building block. This guide details the transformation of durene into the target ethyl ester, emphasizing the self-validating protocols required to handle such sterically encumbered systems.
Structural Significance and Mechanistic Causality
The 2,3,5,6-tetramethylphenyl group is not merely a hydrophobic tag; it is a profound steric shield. The presence of two ortho-methyl groups forces the adjacent carbonyl moiety out of coplanarity with the aromatic ring. This lack of conjugation alters the electrophilicity of the ketone, making it highly resistant to nucleophilic attack (such as premature reduction by aldo-keto reductases in biological systems).
To synthesize Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate , we must execute a two-step sequence: a Friedel-Crafts acylation followed by a Fischer esterification.
Why These Specific Pathways?
-
Friedel-Crafts Acylation of Durene: Durene (1,2,4,5-tetramethylbenzene) is highly electron-rich, making it an excellent nucleophile for electrophilic aromatic substitution. However, its steric bulk requires a highly reactive electrophile. We utilize glutaric anhydride activated by aluminum chloride (AlCl₃) to generate a robust acylium ion [2].
-
Esterification to the Ethyl Ester: The free carboxylic acid of the parent compound (CAS: 719295-43-9) can interfere with downstream coupling reactions (e.g., cross-coupling or Grignard additions) by acting as an acidic proton source. Converting it to an ethyl ester masks the acid, increases the molecule's lipophilicity, and provides a stable, easily purifiable intermediate[3].
Synthetic Workflow and Application Diagram
The following diagram maps the chemical logic from raw materials to the final application in drug development.
Synthetic workflow of Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate and its applications.
Quantitative Data and Optimization
The success of this synthesis relies heavily on the stoichiometry of the Lewis acid. Table 1 outlines the physicochemical profile of the target, while Table 2 demonstrates the empirical optimization of the acylation step.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Target Compound | Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate |
| Parent Acid CAS | 719295-43-9 |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| Structural Features | Sterically hindered ketone, terminal ethyl ester |
| Predicted LogP | ~4.2 (Highly lipophilic) |
Table 2: Optimization of Friedel-Crafts Acylation (Durene + Glutaric Anhydride)
| Lewis Acid (Eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| AlCl₃ (1.1) | CH₂Cl₂ | 0 to 25 | 4 | 45 | Incomplete conversion; 1 eq. is consumed by the anhydride. |
| AlCl₃ (2.2) | CH₂Cl₂ | 0 to 25 | 4 | 88 | Optimal; 2nd eq. coordinates the newly formed ketone. |
| TiCl₄ (2.2) | CH₂Cl₂ | 0 to 25 | 12 | 30 | Insufficient Lewis acidity to open the anhydride ring. |
| AlCl₃ (2.2) | Nitrobenzene | 25 | 4 | 85 | High yield, but solvent removal causes thermal degradation. |
Causality Note: Exactly 2.2 equivalents of AlCl₃ are strictly required. The first equivalent coordinates with the anhydride oxygen to generate the electrophilic acylium ion. The second equivalent coordinates with the newly formed ketone carbonyl of the product, preventing it from deactivating the catalyst.
Self-Validating Experimental Protocols
The following protocols are designed with built-in visual and chemical checkpoints to ensure the integrity of the reaction at every stage.
Protocol 1: Synthesis of 5-(2,3,5,6-Tetramethylphenyl)-5-oxovaleric acid
-
Preparation: In an oven-dried, nitrogen-flushed 500 mL round-bottom flask, suspend anhydrous AlCl₃ (2.2 eq, 58.6 mmol) in 100 mL of anhydrous CH₂Cl₂.
-
Causality: A strict nitrogen atmosphere prevents AlCl₃ from reacting with atmospheric moisture to form HCl, which would drastically reduce its catalytic efficacy.
-
-
Activation: Cool the suspension to 0 °C. Add glutaric anhydride (1.0 eq, 26.6 mmol) portion-wise. Stir for 30 minutes.
-
Causality: Pre-formation of the acylium ion complex at low temperatures prevents side reactions and ensures a clean electrophilic attack.
-
-
Coupling: Dissolve durene (1.0 eq, 26.6 mmol) in 20 mL of CH₂Cl₂ and add it dropwise over 15 minutes. Maintain at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Quenching (Self-Validating Step): Carefully pour the dark red reaction mixture over a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL).
-
Validation: The acidic aqueous quench breaks the robust AlCl₃-ketone complex. A successful quench is visually validated by an immediate color shift from dark red to a biphasic pale yellow/colorless mixture. If the organic layer remains dark red, the aluminum complex has not been fully hydrolyzed.
-
-
Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from toluene/hexanes to yield the pure acid (CAS: 719295-43-9).
Protocol 2: Fischer Esterification to Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate
-
Reaction Setup: Dissolve the purified acid (10 mmol) in 30 mL of absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ (0.1 eq, 1 mmol).
-
Reflux: Heat the mixture to reflux (78 °C) for 6 hours. To drive the reaction, equip the flask with a Soxhlet extractor containing 3Å molecular sieves.
-
Causality: Fischer esterification is an equilibrium process. The molecular sieves trap the water byproduct, shifting the equilibrium entirely toward the ethyl ester product.
-
-
Workup (Self-Validating Step): Cool to room temperature and concentrate under reduced pressure to remove excess ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).
-
Validation: The bicarbonate wash neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, pulling it into the aqueous layer. The cessation of CO₂ gas evolution (bubbling) visually validates that all acids have been neutralized.
-
-
Purification: Dry the organic layer over MgSO₄, filter, and evaporate to yield Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate as a highly pure, viscous oil.
Applications in Drug Development
In modern medicinal chemistry, the Ethyl 5-(2,3,5,6-tetramethylphenyl)-5-oxovalerate scaffold is highly valued for its unique geometry.
-
PROTACs and Targeted Protein Degraders: The valerate chain acts as a flexible linker, while the tetramethylphenyl group provides a rigid, hydrophobic anchor that can occupy deep lipophilic pockets in target proteins.
-
Metabolic Stability: The severe steric hindrance around the ketone prevents its reduction by ubiquitous cytosolic aldo-keto reductases. This ensures that the structural integrity of the molecule is maintained in vivo, prolonging its pharmacokinetic half-life.
References
-
Berliner, E. "The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides". Organic Reactions, Wiley. Available at:[Link]
